molecular formula C14H17N3O2S B2495372 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone CAS No. 401595-20-8

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2495372
CAS No.: 401595-20-8
M. Wt: 291.37
InChI Key: GHCFJLHOZBVCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound that features a benzimidazole core, a thioether linkage, and a morpholino group

Mechanism of Action

Target of Action

SMR000153186, also known as 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone, primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are essential secondary messengers in many biological processes.

Mode of Action

SMR000153186 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the degradation of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these secondary messengers, which can include processes such as bronchodilation and anti-inflammatory effects .

Result of Action

The result of SMR000153186’s action is a combination of bronchodilator and non-steroidal anti-inflammatory effects . This means it can help to widen the airways (bronchodilation), making it easier to breathe, and reduce inflammation without the use of steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrobenzimidazole derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is unique due to its combination of a benzimidazole core, thioether linkage, and morpholino group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-2-3-11-12(8-10)16-14(15-11)20-9-13(18)17-4-6-19-7-5-17/h2-3,8H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCFJLHOZBVCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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